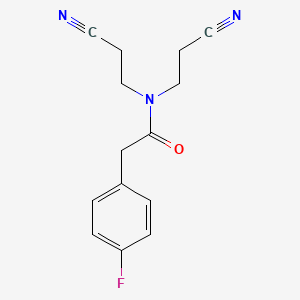![molecular formula C11H16N2O5S B4594287 4,5-dimethoxy-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4594287.png)
4,5-dimethoxy-2-[methyl(methylsulfonyl)amino]benzamide
Descripción general
Descripción
4,5-dimethoxy-2-[methyl(methylsulfonyl)amino]benzamide is a useful research compound. Its molecular formula is C11H16N2O5S and its molecular weight is 288.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 288.07799279 g/mol and the complexity rating of the compound is 419. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Class III Antiarrhythmic Activity
A study by Ellingboe et al. (1992) discusses the synthesis and Class III antiarrhythmic activity of a series of 4-[(methylsulfonyl)amino]benzamides and sulfonamides. These compounds demonstrated potent Class III activity without affecting conduction, highlighting their potential in treating ventricular fibrillation and other cardiac conditions (Ellingboe et al., 1992).
Antimicrobial Properties
Ghorab et al. (2017) synthesized and evaluated a series of benzamide derivatives for their antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The study found compounds with higher activity compared to reference drugs, indicating the potential of benzamide derivatives in developing new antimicrobial agents (Ghorab et al., 2017).
Hypoglycemic Effects
Research into hypoglycemic benzoic acid derivatives, including studies by Grell et al. (1998), has explored the structure-activity relationships in compounds for the treatment of type 2 diabetes. These studies contribute to understanding how modifications in benzamide derivatives can enhance therapeutic efficacy for diabetic patients (Grell et al., 1998).
Na+/H+ Antiporter Inhibitors
Baumgarth et al. (1997) investigated benzoylguanidines as Na+/H+ exchanger inhibitors, aiming to develop treatments for acute myocardial infarction. This research highlights the significance of substituent positioning in benzamide compounds for medical applications (Baumgarth et al., 1997).
Encapsulated Drug Photochemistry
Tormo et al. (2005) examined the effects of nanocavity confinement on the photophysical behavior of methyl 2-amino-4,5-dimethoxy benzoate, an anesthetic analogue. This study provides insight into how drug interactions within nanocavities could influence the photochemistry and photophysics of caged drugs, potentially leading to new drug delivery mechanisms (Tormo et al., 2005).
Propiedades
IUPAC Name |
4,5-dimethoxy-2-[methyl(methylsulfonyl)amino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5S/c1-13(19(4,15)16)8-6-10(18-3)9(17-2)5-7(8)11(12)14/h5-6H,1-4H3,(H2,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLXGJFIKDSHFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=C(C=C1C(=O)N)OC)OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-oxo-4-phenyl-2-{[3-(trifluoromethyl)phenyl]amino}-2-butenoic acid](/img/structure/B4594219.png)

![N-[1-(2-PIPERIDINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZAMIDE](/img/structure/B4594229.png)
![4-[(cycloheptylamino)methyl]benzoic acid hydrochloride](/img/structure/B4594230.png)
![1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-BUTANONE](/img/structure/B4594237.png)
![ethyl 2-[(4,4-dimethyl-3-oxo-1-penten-1-yl)amino]benzoate](/img/structure/B4594244.png)

![5-(4-Chlorophenyl)-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B4594278.png)
![5-{[(3-hydroxypropyl)amino]methylene}-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4594293.png)
![N-[2-(4-bromophenyl)-2-oxoethyl]-2,4-dichloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide](/img/structure/B4594298.png)
![3-(4-chlorophenyl)-N-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4594303.png)
![4-[(dimethylamino)sulfonyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4594311.png)


